2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 2,6-difluorophenyl group and a 2-chloropyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a reaction between 2-chloropyridine-4-carbaldehyde and 2,6-difluorobenzylamine in the presence of a base can lead to the formation of the desired thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloropyridin-4-yl)-4-phenylthiazole: Similar structure but lacks the difluorophenyl group.
2-(2-Chloropyridin-4-yl)-4-(2,6-dichlorophenyl)thiazole: Similar structure but with dichlorophenyl instead of difluorophenyl.
Uniqueness
2-(2-Chloropyridin-4-yl)-4-(2,6-difluorophenyl)thiazole is unique due to the presence of both the 2,6-difluorophenyl and 2-chloropyridin-4-yl groups, which can impart specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C14H7ClF2N2S |
---|---|
Molecular Weight |
308.7 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-4-(2,6-difluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C14H7ClF2N2S/c15-12-6-8(4-5-18-12)14-19-11(7-20-14)13-9(16)2-1-3-10(13)17/h1-7H |
InChI Key |
GHRLJXFKMXOROV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CSC(=N2)C3=CC(=NC=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.